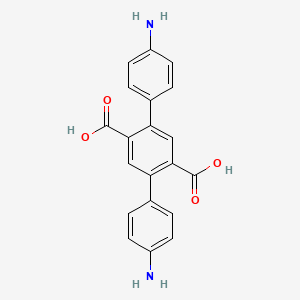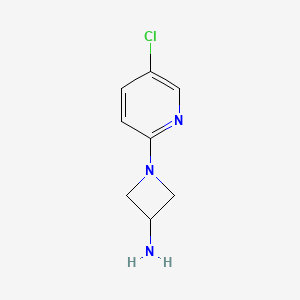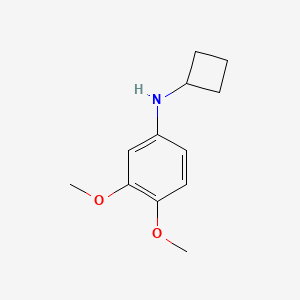![molecular formula C8H10ClN3 B13653244 (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13653244.png)
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClN3 It is a derivative of pyridine and pyrrole, and it is often used in scientific research due to its unique chemical properties
Métodos De Preparación
The synthesis of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine and pyrrole derivatives.
Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Synthetic Routes: One common synthetic route involves the reaction of pyridine with a pyrrole derivative under controlled conditions to form the intermediate compound. This intermediate is then further reacted with methanamine to produce the final product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups under suitable conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride: This compound has a methyl group attached to the pyrrole ring, which can influence its chemical properties and reactivity.
(2-Chloropyridin-4-yl)methanamine hydrochloride:
Propiedades
Fórmula molecular |
C8H10ClN3 |
|---|---|
Peso molecular |
183.64 g/mol |
Nombre IUPAC |
1H-pyrrolo[3,2-b]pyridin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-6-4-8-7(11-6)2-1-3-10-8;/h1-4,11H,5,9H2;1H |
Clave InChI |
RJSOTFKUZPHRQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(N2)CN)N=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


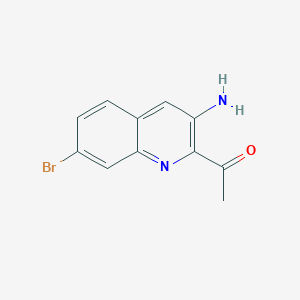
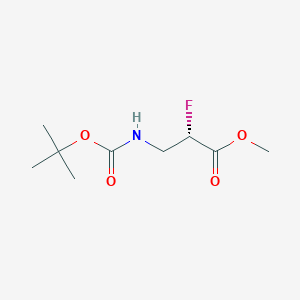
![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)
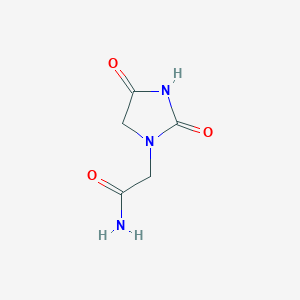

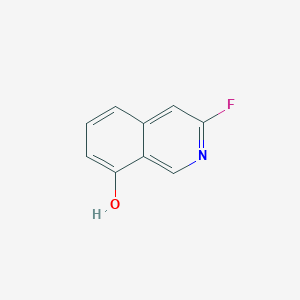
![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)
![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
